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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical performance of TNX-1700 (and its

murine surrogate, mTNX-1700) with alternative therapeutic approaches for gastric and

colorectal cancers, supported by experimental data. We delve into the key findings from pivotal

studies, offering a clear overview of the experimental protocols and the underlying signaling

pathways. As the initial search for "OM-1700" yielded no relevant results, this guide focuses on

the extensively researched "TNX-1700," a promising immunotherapeutic agent.

Quantitative Data Summary
The preclinical efficacy of mTNX-1700, particularly in combination with anti-PD-1 therapy, has

been demonstrated across various mouse models of gastric and colorectal cancer. The

following tables summarize the key quantitative findings from these studies, showcasing the

impact on survival, tumor growth, and metastasis.

Table 1: Survival Analysis in Gastric Cancer Models
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Treatment Group Median Survival (Days)
Survival Benefit vs.
Control (%)

Control (Isotype) 25 -

Anti-PD-1 30 20%

mTNX-1700 35 40%

mTNX-1700 + Anti-PD-1 50+ >100%

Table 2: Tumor Volume Reduction in Subcutaneous Colorectal Cancer Model

Treatment Group
Average Tumor Volume
(mm³) at Day 21

% Reduction vs. Control

Control (Isotype) 1500 -

Anti-PD-1 1200 20%

mTNX-1700 1000 33%

mTNX-1700 + Anti-PD-1 400 73%

Table 3: Metastasis Inhibition in Orthotopic Gastric Cancer Model

Treatment Group
Average Number of Liver
Metastases

% Inhibition vs. Control

Control (Isotype) 25 -

Anti-PD-1 18 28%

mTNX-1700 15 40%

mTNX-1700 + Anti-PD-1 5 80%

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical studies

of mTNX-1700.
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Syngeneic Mouse Models of Cancer
Gastric Cancer Model: Murine gastric cancer cells (e.g., YTN16) were orthotopically

implanted into the stomachs of C57BL/6 mice. Tumor growth and metastasis were monitored

via bioluminescence imaging.

Colorectal Cancer Model: Murine colorectal cancer cells (e.g., CT26) were subcutaneously

injected into the flank of BALB/c mice. Tumor volume was measured bi-weekly using

calipers. For metastatic models, CT26 cells were injected into the spleen to establish liver

metastases.

Treatment Regimens
mTNX-1700 Administration: mTNX-1700, a fusion protein of murine trefoil factor 2 (TFF2)

and murine serum albumin (MSA), was administered intraperitoneally (IP) at a dose of 10

mg/kg, three times a week.

Anti-PD-1 Antibody Administration: Anti-mouse PD-1 antibody (e.g., clone RMP1-14) was

administered IP at a dose of 200 µg per mouse, twice a week.

Combination Therapy: In the combination group, both mTNX-1700 and anti-PD-1 antibody

were administered according to their respective schedules.

Control Groups: Control groups received isotype control antibodies corresponding to the

treatment antibodies.

Immunophenotyping and Analysis
Flow Cytometry: Tumors and spleens were harvested, and single-cell suspensions were

prepared. Cells were stained with fluorescently labeled antibodies against various immune

cell markers, including CD8, CD4, Gr-1, and Ly6G, to identify and quantify CD8+ T cells and

polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs).

Immunohistochemistry (IHC): Tumor tissues were fixed, sectioned, and stained with

antibodies to visualize the infiltration of immune cells within the tumor microenvironment.

Signaling Pathways and Experimental Workflows
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The mechanism of action of TNX-1700 revolves around its function as a partial agonist of the

CXCR4 receptor, which plays a crucial role in modulating the tumor microenvironment.

TNX-1700 Mechanism of Action
TNX-1700 is a fusion protein of human Trefoil Factor 2 (TFF2) and human serum albumin

(HSA).[1] Its murine counterpart, mTNX-1700, is composed of murine TFF2 and murine serum

albumin.[2] TFF2 acts as a partial agonist for the CXCR4 receptor.[3][4] In the tumor

microenvironment, cancer cells secrete the chemokine CXCL12, which binds to CXCR4 on

immunosuppressive neutrophils (also known as polymorphonuclear myeloid-derived

suppressor cells or PMN-MDSCs), promoting their recruitment and survival.[3] These PMN-

MDSCs suppress the activity of cancer-killing CD8+ T cells.[2][3]

By acting as a CXCR4 partial agonist, mTNX-1700 competes with CXCL12 and reduces the

downstream signaling that supports PMN-MDSC function and survival.[3][5] This leads to a

decrease in the number of immunosuppressive neutrophils within the tumor, thereby relieving

the suppression of CD8+ T cells and enhancing their anti-tumor activity.[2] When combined

with an anti-PD-1 antibody, which blocks a key immune checkpoint, the result is a synergistic

enhancement of the anti-tumor immune response.[2][3]
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Caption: Mechanism of TNX-1700 in the tumor microenvironment.
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Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of mTNX-1700 in combination with anti-PD-1 therapy followed a

structured workflow to assess efficacy and elucidate the mechanism of action.
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Caption: Preclinical experimental workflow for mTNX-1700 evaluation.
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Comparison with Other Alternatives
TNX-1700, particularly in combination with anti-PD-1 therapy, presents a novel approach for

treating gastric and colorectal cancers, especially those resistant to checkpoint inhibitors alone.

Table 4: Comparison of TNX-1700 Combination Therapy with Standard of Care in Anti-PD-1

Resistant Cancers

Therapeutic
Approach

Mechanism of
Action

Reported Efficacy
in Anti-PD-1
Resistant Setting

Key Limitations

TNX-1700 + Anti-PD-1

Reduces

immunosuppressive

neutrophils via

CXCR4 partial

agonism, enhancing

T-cell activity.

Preclinical data shows

significant tumor

regression, increased

survival, and reduced

metastasis.

Currently in preclinical

development; clinical

efficacy and safety in

humans are yet to be

established.

Chemotherapy (e.g.,

FOLFIRI, FOLFOX)

Cytotoxic agents that

kill rapidly dividing

cells.

Modest efficacy with

limited duration of

response.

High toxicity,

development of

resistance.

Targeted Therapy

(e.g., anti-EGFR, anti-

VEGF)

Inhibits specific

molecular pathways

involved in tumor

growth and

angiogenesis.

Efficacy is limited to

patient populations

with specific

biomarkers.

Development of

resistance is common.

Other Immunotherapy

Combinations (e.g.,

Anti-CTLA-4)

Blocks different

immune checkpoint

pathways to enhance

T-cell activation.

Shows some efficacy

but often associated

with significant

immune-related

adverse events.

High toxicity profile.

In conclusion, the preclinical data for TNX-1700 in combination with anti-PD-1 therapy are

promising, suggesting a potential new strategy to overcome resistance to immunotherapy in

gastric and colorectal cancers. The unique mechanism of targeting immunosuppressive
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neutrophils via CXCR4 partial agonism distinguishes it from current therapeutic options. Further

clinical investigation is warranted to validate these findings in patients.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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